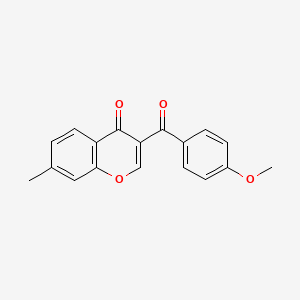

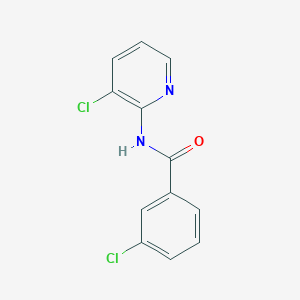

![molecular formula C9H8N2O4S B5809950 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid, also known as Furosemide, is a widely used diuretic drug that is used to treat hypertension, edema, and congestive heart failure. It was first synthesized in 1962 by the pharmaceutical company Hoechst AG. Since then, Furosemide has become one of the most commonly prescribed diuretics in the world.

Aplicaciones Científicas De Investigación

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has been extensively studied for its diuretic properties and its effects on the cardiovascular system. It has been shown to be effective in reducing blood pressure, reducing edema, and improving cardiac function in patients with congestive heart failure. 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has also been studied for its potential use in the treatment of acute kidney injury, liver disease, and pulmonary edema.

Mecanismo De Acción

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium, chloride, and water, leading to diuresis. 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid also has vasodilatory effects, which can help to reduce blood pressure and improve cardiac function.

Biochemical and Physiological Effects

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has a number of biochemical and physiological effects. It can cause electrolyte imbalances, including hypokalemia, hyponatremia, and hypomagnesemia. 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid can also cause metabolic alkalosis and increase the risk of gout. In addition, 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid can cause ototoxicity, particularly in patients with pre-existing hearing loss.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has a number of advantages for lab experiments. It is a well-characterized drug that has been extensively studied, making it a reliable tool for researchers. 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is also relatively inexpensive and widely available. However, 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has a number of limitations. It can cause significant electrolyte imbalances, which can affect experimental outcomes. In addition, 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has a short half-life, which can make it difficult to maintain consistent drug levels over an extended period of time.

Direcciones Futuras

There are a number of potential future directions for research on 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid. One area of interest is the use of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid in the treatment of acute kidney injury. There is also interest in developing new formulations of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid that have improved pharmacokinetic properties, such as extended release formulations. In addition, there is interest in developing new drugs that target the same pathway as 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid but have improved safety and efficacy profiles.

Conclusion

In conclusion, 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is a widely used diuretic drug that has been extensively studied for its effects on the cardiovascular system and its potential use in the treatment of a range of conditions. While 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has a number of advantages as a research tool, it also has limitations that must be taken into account. Future research on 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is likely to focus on developing new formulations and exploring new therapeutic applications.

Métodos De Síntesis

The synthesis of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid with thionyl chloride to form 5-chloro-2,4,6-triiodoisophthalic acid. This compound is then reacted with potassium thiocyanate to form 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid. The yield of this reaction is typically around 50%.

Propiedades

IUPAC Name |

3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c12-7(13)3-5-16-9-11-10-8(15-9)6-2-1-4-14-6/h1-2,4H,3,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAWRDUGLYWWQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)SCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

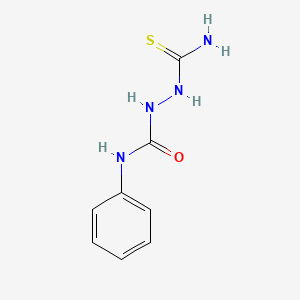

![3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)

![2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)

![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)

![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)

![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)